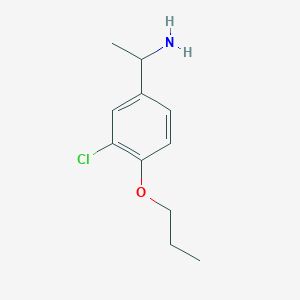
2-(3,4-Dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Vue d'ensemble
Description
The compound “2-(3,4-Dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride” is a complex organic molecule. It contains a quinoline core, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are important in the field of natural products, pharmaceuticals, and materials science .
Synthesis Analysis
While specific synthesis methods for this compound were not found, a related compound, “2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione”, was synthesized and evaluated as an AChE inhibitor . The synthesis involved a sequence of reactions starting from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry. Unfortunately, specific structural data for “2-(3,4-Dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride” was not found .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. Unfortunately, specific physical and chemical properties for “2-(3,4-Dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride” were not found .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Heterocyclic Compounds : The compound has been used in the synthesis of various heterocyclic compounds, such as dioxopyrrolo[3,4-c]- and thieno[3,4-c]isoquinolines and cinnolines. These compounds were obtained from the reaction of amino-substituted heterocycles with carbonyl compounds and nitrous acid (Zinchenko, Efimenko, Suikov, Kobrakov, & Bogza, 2009).
Reactions with Palladium Compounds : The compound has been involved in reactions with palladium acetate, leading to the formation of various organometallic compounds. These reactions have been explored for their potential applications in creating new materials and catalysts (Pereira, Pfeffer, & Rotteveel, 1989).
Pharmaceutical Research
- Antimicrobial and Anti-oxidant Activities : Derivatives of 2-(3,4-Dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride have been synthesized and evaluated for their antimicrobial and anti-oxidant properties. This research is significant for the development of new drugs and therapeutic agents (Gouhar, Abou-Elmagd, El-Zahar, Kamel, & El-Ghonamy, 2017).
Chemical Analysis and Characterization
- Chromatographic Analysis : The compound has been used in chromatographic studies for the analysis and separation of various chemical entities. This application is crucial in pharmaceutical and chemical industries for the quality control and purity assessment of products (Czyrski, Hermann, Rubiś, Rybczyńska, & Sledz, 2011).
Material Science and Organic Chemistry
- Formation of Complexes with Metals : Research has been conducted on the formation of complexes between 2-(3,4-Dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride and various metals, exploring their potential use in material science and organic chemistry (Pasquali, Fiaschi, Floriani, & Zanazzi, 1983).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-11-5-4-6-13-14(19(20)22)10-15(21-18(11)13)12-7-8-16(23-2)17(9-12)24-3/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQGRGRQOXPEGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501183422 | |
| Record name | 2-(3,4-Dimethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501183422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
CAS RN |
1160254-45-4 | |
| Record name | 2-(3,4-Dimethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160254-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,4-Dimethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501183422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Cyano-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acrylic acid ethyl ester](/img/structure/B1420523.png)










